Benzyl (3-(5-chloro-2-oxo-3-phenylindolin-3-yl)propyl)carbamate
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Overview
Description
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.
Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Carbamate Formation: The chlorinated indole derivative is then reacted with benzyl chloroformate and a suitable base (e.g., triethylamine) to form the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with a propylamine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and methanol.
Substitution: Ammonia, thiols, and various organic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Hydrolysis: Benzyl alcohol and corresponding amines.
Scientific Research Applications
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(5-bromo-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a bromine atom instead of chlorine.
Benzyl 3-(5-fluoro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a fluorine atom instead of chlorine.
Benzyl 3-(5-methyl-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzyl 3-(5-chloro-2-oxo-3-phenyl-2,3-dihydro-1H-indol-3-yl)propylcarbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the specific arrangement of functional groups in this compound may confer unique biological properties compared to its analogs.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
benzyl N-[3-(5-chloro-2-oxo-3-phenyl-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C25H23ClN2O3/c26-20-12-13-22-21(16-20)25(23(29)28-22,19-10-5-2-6-11-19)14-7-15-27-24(30)31-17-18-8-3-1-4-9-18/h1-6,8-13,16H,7,14-15,17H2,(H,27,30)(H,28,29) |
InChI Key |
NRTVOMXXRWHCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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